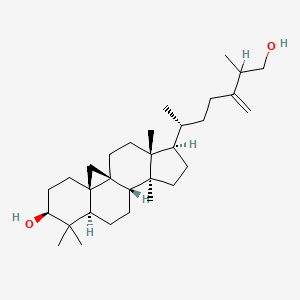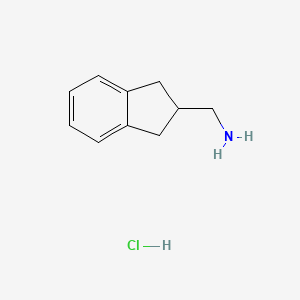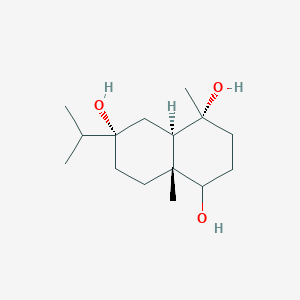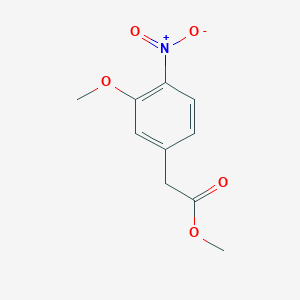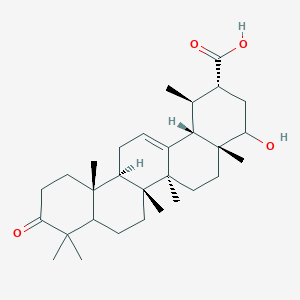
アナストロゾール二酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anastroloze Diacid is a derivative of Anastrozole, an aromatase inhibitor. Used as an antineoplastic.
科学的研究の応用
電気化学的酸化
アナストロゾール二酸は、電気化学的酸化の文脈で研究されてきました {svg_1}. 電流密度、pH、アナストロゾール濃度、支持電解質の性質、水組成、水マトリックスなどのさまざまな運転パラメータの役割が評価されました {svg_2}. この研究は、アナストロゾールを含む廃水の処理のための新しい方法につながる可能性があります {svg_3}.
乳がん治療
アナストロゾール二酸は、乳がんによる世界的な死亡を減らす可能性のある第3世代の非ステロイド系薬剤です {svg_4}. 閉経後の女性で腫瘍の形成を抑制するために処方されます {svg_5}.
二酸1,3-ジアシルグリセロールの調製
アナストロゾール二酸は、二酸1,3-ジアシルグリセロールの調製に使用できます {svg_6}. 1,3-DAGの調製のための完全な方法論(合成、精製、分析を含む)が記載されています {svg_7}.
薬物動態と生体内分布
乳酸とグリコール酸のコポリマー(末端カルボキシル基を持つPLGA-COOH 50/50)に基づくミクロ化粒子の形態で、アナストロゾール製剤(PAF)を含むポリマーが調製されました {svg_8}. これは、体内へのアナストロゾールの送達のための新しい方法につながる可能性があります {svg_9}.
作用機序
Target of Action
Anastrozole Diacid primarily targets the enzyme known as aromatase . Aromatase plays a crucial role in the biosynthesis of estrogens, which are hormones that regulate various physiological processes, including the growth of certain types of breast cancer cells .
Mode of Action
Anastrozole Diacid is a potent and selective non-steroidal aromatase inhibitor . It works by binding to the aromatase enzyme and inhibiting its activity . This inhibition prevents the conversion of androstenedione to estrone, and testosterone to estradiol, thereby reducing the levels of circulating estrogens . This reduction in estrogen levels can lead to a decrease in tumor mass or delay progression in patients with tumors that are responsive to hormones .
Biochemical Pathways
The primary biochemical pathway affected by Anastrozole Diacid is the aromatization of androgens to estrogens . By inhibiting the aromatase enzyme, Anastrozole Diacid effectively blocks this pathway, leading to a significant reduction in the levels of circulating estrogens . The downstream effects of this include a decrease in the growth and proliferation of estrogen-responsive breast cancer cells .
Pharmacokinetics
Anastrozole Diacid is well absorbed and extensively metabolized in the liver . The primary metabolite, triazole, is inactive . The drug is excreted mainly via feces, with urinary excretion accounting for about 10% of total elimination, mostly as metabolites . The time to peak plasma concentration is approximately 2 hours without food, and 5 hours with food . The elimination half-life is approximately 50 hours .
Result of Action
The molecular and cellular effects of Anastrozole Diacid’s action primarily involve a reduction in the growth and proliferation of estrogen-responsive breast cancer cells . By decreasing the levels of circulating estrogens, Anastrozole Diacid can reduce tumor mass or delay the progression of these types of tumors . Additionally, it may cause bones to get thinner and weaker, which may raise the chance of broken bones like in the spine, hip, and wrist .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Anastrozole Diacid. For instance, the drug’s effectiveness can be affected by the patient’s menopausal status, as it is usually only used after menopause . Furthermore, the environmental risk assessment data suggests that the use of Anastrozole Diacid presents an insignificant risk to the environment .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Anastrozole Diacid plays a pivotal role in biochemical reactions by inhibiting the enzyme aromatase. Aromatase is a member of the cytochrome P450 superfamily and is responsible for the biosynthesis of estrogens from androgens. By binding to the aromatase enzyme, Anastrozole Diacid prevents the conversion of androgens such as androstenedione and testosterone into estrogens like estrone and estradiol . This interaction is highly selective and competitive, ensuring that the enzyme’s activity is significantly reduced, leading to lower estrogen levels in the body .
Cellular Effects
Anastrozole Diacid exerts profound effects on various types of cells and cellular processes. In hormone receptor-positive breast cancer cells, the reduction in estrogen levels caused by Anastrozole Diacid leads to decreased cell proliferation and increased apoptosis. This compound influences cell signaling pathways, particularly those involving estrogen receptors, and alters gene expression patterns associated with cell growth and survival . Additionally, Anastrozole Diacid impacts cellular metabolism by reducing the availability of estrogens, which are essential for the metabolic activities of certain cancer cells .
Molecular Mechanism
The molecular mechanism of Anastrozole Diacid involves the inhibition of the aromatase enzyme. Anastrozole Diacid binds to the heme group of the aromatase enzyme, blocking its active site and preventing the conversion of androgens to estrogens . This inhibition is highly specific, ensuring that only the aromatase enzyme is targeted without affecting other enzymes involved in steroidogenesis. The reduction in estrogen levels leads to decreased activation of estrogen receptors, resulting in altered gene expression and reduced cell proliferation in estrogen-dependent breast cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Anastrozole Diacid have been observed to change over time. The compound is stable under physiological conditions and maintains its inhibitory activity over extended periods . Studies have shown that Anastrozole Diacid can sustain its effects on estrogen levels and cellular functions even after prolonged exposure. Long-term use may lead to adaptive changes in cellular pathways, potentially affecting the compound’s efficacy .
Dosage Effects in Animal Models
The effects of Anastrozole Diacid vary with different dosages in animal models. At lower doses, the compound effectively reduces estrogen levels without causing significant adverse effects . At higher doses, Anastrozole Diacid may lead to toxic effects, including bone density loss and alterations in lipid metabolism . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Anastrozole Diacid is primarily metabolized in the liver through oxidative and conjugative pathways. The main metabolic pathways involve hydroxylation by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, followed by glucuronidation by UDP-glucuronosyltransferases . These metabolic processes result in the formation of inactive metabolites, which are then excreted via the urine . The metabolism of Anastrozole Diacid is crucial for its clearance from the body and the regulation of its pharmacological activity.
Transport and Distribution
Anastrozole Diacid is well-absorbed and widely distributed within the body. It is transported in the bloodstream, primarily bound to plasma proteins . The compound’s distribution is influenced by its lipophilicity, allowing it to penetrate various tissues, including adipose tissue and the liver. The transport and distribution of Anastrozole Diacid are essential for its therapeutic efficacy, ensuring that sufficient concentrations reach the target tissues .
Subcellular Localization
The subcellular localization of Anastrozole Diacid is primarily within the endoplasmic reticulum, where the aromatase enzyme is located . This localization is facilitated by the compound’s lipophilic nature, allowing it to integrate into the endoplasmic reticulum membrane. The presence of Anastrozole Diacid in the endoplasmic reticulum ensures effective inhibition of the aromatase enzyme, leading to reduced estrogen synthesis and subsequent therapeutic effects .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Anastrozole Diacid involves the conversion of Anastrozole to its corresponding diacid form through oxidation.", "Starting Materials": [ "Anastrozole", "Sodium periodate", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Anastrozole is dissolved in acetic acid and reacted with sodium periodate and hydrogen peroxide to form Anastrozole diol intermediate.", "The intermediate is then treated with sodium hydroxide to undergo oxidative cleavage, forming Anastrozole Diacid.", "The final product is then isolated through filtration and purification processes." ] } | |
CAS番号 |
1338800-81-9 |
分子式 |
C17H21N3O4 |
分子量 |
331.37 |
外観 |
Solid powder |
純度 |
> 95% |
溶解性 |
DMSO (Slightly), Methanol (Slightly) |
同義語 |
2,2'-(5-((1H-1,2,4-Triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoic Acid);alfa1 , alfa1, alfa3, alfa3-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-Benzenediacetic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


